molecular formula C4HF3KNO B2982880 Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate CAS No. 2138823-67-1

Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate

Cat. No.: B2982880
CAS No.: 2138823-67-1
M. Wt: 175.152
InChI Key: WUQSSNNDDIIKLV-UHFFFAOYSA-M
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Description

Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate is an organofluorine compound characterized by the presence of a cyano group and a trifluoromethyl group attached to a prop-1-en-2-olate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate can be synthesized through several methods. One common approach involves the reaction of 1-cyano-3,3,3-trifluoroprop-1-en-2-one with potassium hydroxide in an appropriate solvent such as ethanol or methanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the purification of the compound may involve advanced techniques such as chromatography and crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.

    Addition Reactions: The enolate moiety can undergo addition reactions with electrophiles, resulting in the formation of new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.

    Addition Reactions: :

Properties

IUPAC Name

potassium;(Z)-1-cyano-3,3,3-trifluoroprop-1-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO.K/c5-4(6,7)3(9)1-2-8;/h1,9H;/q;+1/p-1/b3-1-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQSSNNDDIIKLV-SPNQZIMRSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C#N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\[O-])\C#N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138823-67-1
Record name potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate
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